molecular formula C15H16O2 B6315706 (5-(Benzyloxy)-2-methylphenyl)methanol CAS No. 1450931-37-9

(5-(Benzyloxy)-2-methylphenyl)methanol

Cat. No.: B6315706
CAS No.: 1450931-37-9
M. Wt: 228.29 g/mol
InChI Key: ZRMGANOYZQLKNT-UHFFFAOYSA-N
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Description

(5-(Benzyloxy)-2-methylphenyl)methanol is an organic compound characterized by a benzyloxy group attached to a methylphenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(Benzyloxy)-2-methylphenyl)methanol typically involves the reaction of 5-(benzyloxy)-2-methylbenzaldehyde with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent, such as ethanol or tetrahydrofuran, under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high purity and consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be further reduced to form (5-(benzyloxy)-2-methylphenyl)methane using strong reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a strong nucleophile such as sodium methoxide can replace the benzyloxy group with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol or other suitable nucleophiles in polar aprotic solvents.

Major Products Formed:

    Oxidation: 5-(Benzyloxy)-2-methylbenzaldehyde or 5-(Benzyloxy)-2-methylbenzoic acid.

    Reduction: (5-(Benzyloxy)-2-methylphenyl)methane.

    Substitution: 5-(Methoxy)-2-methylphenylmethanol or other substituted derivatives.

Scientific Research Applications

(5-(Benzyloxy)-2-methylphenyl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving alcohol dehydrogenases and oxidases.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It is utilized in the production of specialty chemicals, including fragrances and flavoring agents, due to its aromatic properties.

Mechanism of Action

The mechanism of action of (5-(Benzyloxy)-2-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for alcohol dehydrogenases, leading to its oxidation to the corresponding aldehyde. This reaction can further influence metabolic pathways and cellular processes.

Comparison with Similar Compounds

    (5-(Methoxy)-2-methylphenyl)methanol: Similar structure but with a methoxy group instead of a benzyloxy group.

    (5-(Benzyloxy)-2-methylbenzaldehyde): The aldehyde form of the compound.

    (5-(Benzyloxy)-2-methylbenzoic acid): The carboxylic acid form of the compound.

Uniqueness: (5-(Benzyloxy)-2-methylphenyl)methanol is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research applications.

Properties

IUPAC Name

(2-methyl-5-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-12-7-8-15(9-14(12)10-16)17-11-13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMGANOYZQLKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-(benzyloxy)-2-methylbenzoic acid (300 mg) in THF (10 mL) was added a 1.0 M solution of borane-THF complex in THF (1.85 mL) over 30 min. After stirring for 2 hr, methanol (20 mL) was added dropwise to the reaction mixture over 20 min. Methanol (10 mL) was added to the reaction mixture, and the solvent was evaporated under reduced pressure to give the title compound (280 mg) as a white solid. This compound was used for the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.85 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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